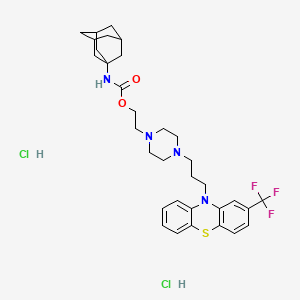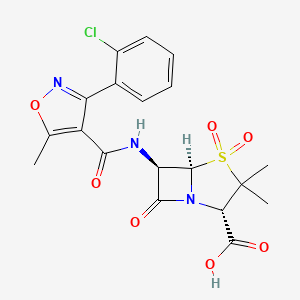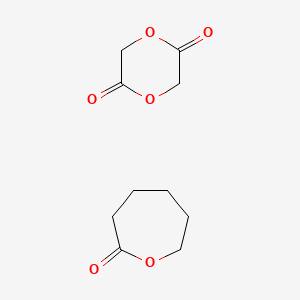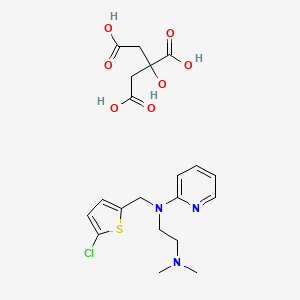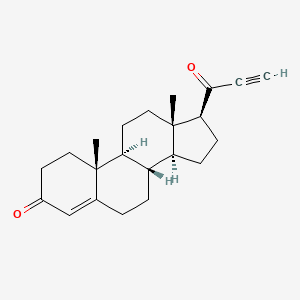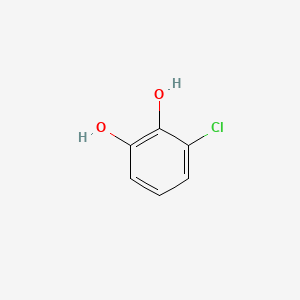
4-(3-Fluoroanilino)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(3-Fluoroanilino)-4-oxobutanoic acid, commonly referred to as FOB, is an organic acid that has a wide range of applications in scientific research. FOB is a synthetic compound that has been used in various laboratory experiments, including biochemical and physiological studies. It has several advantages over other organic acids, including its low toxicity, high solubility, and low reactivity. FOB has been used in a variety of research applications, including drug discovery and drug delivery. In addition, FOB has been found to have a number of biochemical and physiological effects that make it a valuable tool for researchers.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
This compound serves as a precursor for the synthesis of various novel derivatives. Its fluorine atom and carboxylic group make it a versatile intermediate for chemical reactions that can lead to the development of new pharmacologically active molecules .
Antimicrobial Activity
Research has indicated that derivatives of 4-fluoroaniline, like 4-[(3-fluorophenyl)amino]-4-oxobutanoic acid, can be used to synthesize Schiff bases with potential antimicrobial properties. This application is crucial in the development of new antibiotics and antifungal agents .
Biochemistry Applications
Carboxylates exhibit a broad spectrum of bonding modes, making them important organic ligands. This compound, with its carboxylate group, could be used to coordinate with organotin and other transition metals, which have extensive applications in biochemistry .
Crystallography Studies
The compound’s ability to form crystals makes it suitable for single-crystal X-ray diffraction studies. These studies can provide valuable insights into molecular and electronic structures, which are essential for understanding the compound’s reactivity and properties .
Propriétés
IUPAC Name |
4-(3-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMYDUHFZZUBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoroanilino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)


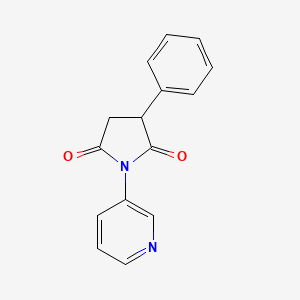
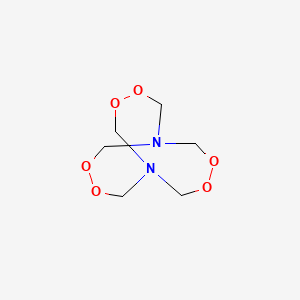

![N-[4-(1-adamantyliminomethyl)phenyl]-N-methylnitrous amide](/img/structure/B1204743.png)
